

Spectroscopic Characterization of Diisopropyl(bromomethyl)boronate: A Technical Guide

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Compound of Interest

Compound Name: *Diisopropyl(bromomethyl)boronate*

Cat. No.: *B135683*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl(bromomethyl)boronate is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds for the construction of complex molecules. As with any chemical compound used in exacting research and development environments, a thorough understanding of its structural and spectroscopic properties is paramount for quality control, reaction monitoring, and characterization of its derivatives. This technical guide provides a summary of the expected spectroscopic data for **Diisopropyl(bromomethyl)boronate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

While experimental spectra for this specific compound are not widely available in public databases, the information herein is based on established principles of spectroscopy and data from analogous boronic esters. This guide serves as a practical reference for researchers working with this and similar compounds.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Diisopropyl(bromomethyl)boronate**. These values are derived from the chemical structure

and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Diisopropyl(bromomethyl)boronate** ($C_7H_{16}BBrO_2$), 1H , ^{13}C , and ^{11}B NMR are particularly informative.

Table 1: Predicted 1H NMR Data ($CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5 - 4.7	septet	2H	O-CH(CH ₃) ₂
~2.5	s	2H	Br-CH ₂ -B
~1.2	d	12H	O-CH(CH ₃) ₂

Table 2: Predicted ^{13}C NMR Data ($CDCl_3$, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~70	O-CH(CH ₃) ₂
~25 (broad)	Br-CH ₂ -B
~24	O-CH(CH ₃) ₂

Note: The carbon attached to boron often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted ^{11}B NMR Data ($CDCl_3$, 128 MHz)

Chemical Shift (δ) ppm	Comments
~30 - 35	Typical for a tricoordinate boronic ester. The signal will be a broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Diisopropyl(bromomethyl)boronate is a liquid, and its IR spectrum can be obtained from a thin film.

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975 - 2870	Strong	C-H stretch (alkyl)
1470 - 1450	Medium	C-H bend (alkyl)
1380 - 1320	Strong	B-O stretch
1145 - 1100	Strong	C-O stretch
~650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

Ion	Calculated m/z	Comments
[M] ⁺	222.0427 / 224.0406	Molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
[M-CH(CH ₃) ₂] ⁺	179.0040 / 181.0020	Loss of an isopropyl group.
[M-OCH(CH ₃) ₂] ⁺	163.9989 / 165.9969	Loss of an isopropoxy group.
[M-Br] ⁺	143.1236	Loss of a bromine atom.

The monoisotopic mass of **Diisopropyl(bromomethyl)boronate** is 222.04267 Da.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy of Boronic Esters

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{11}B NMR spectra of **Diisopropyl(bromomethyl)boronate**.

Materials:

- **Diisopropyl(bromomethyl)boronate** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **Diisopropyl(bromomethyl)boronate** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a small vial.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using standard parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - ^{11}B NMR: Acquire the boron spectrum. A specific boron probe or a broadband probe tuned to the ^{11}B frequency is required. Due to the quadrupolar nature of the ^{11}B nucleus, the signals are typically broad.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Reference the spectra. For ^1H and ^{13}C NMR in CDCl_3 , the residual solvent peak (7.26 ppm for ^1H , 77.16 ppm for ^{13}C) is typically used as an internal reference. For ^{11}B NMR, an external standard such as $\text{BF}_3 \cdot \text{OEt}_2$ can be used.
 - Integrate the peaks in the ^1H NMR spectrum.

FTIR Spectroscopy of Liquid Samples

Objective: To obtain an infrared spectrum of liquid **Diisopropyl(bromomethyl)boronate**.

Method 1: Thin Film on Salt Plates

Materials:

- **Diisopropyl(bromomethyl)boronate** sample
- FTIR spectrometer

- Salt plates (e.g., NaCl or KBr)
- Pipette
- Tissues

Procedure:

- Sample Preparation:
 - Ensure the salt plates are clean and dry.
 - Place one to two drops of the liquid **Diisopropyl(bromomethyl)boronate** sample onto the center of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Method 2: Attenuated Total Reflectance (ATR)

Materials:

- **Diisopropyl(bromomethyl)boronate** sample

- FTIR spectrometer with an ATR accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol)
- Tissues

Procedure:

- Sample Preparation:
 - Ensure the ATR crystal is clean.
 - Place a single drop of the liquid **Diisopropyl(bromomethyl)boronate** sample directly onto the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum with the clean, empty ATR crystal.
 - Acquire the sample spectrum.
- Data Processing:
 - The software will generate the final spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry of Small Organic Molecules

Objective: To determine the mass-to-charge ratio of **Diisopropyl(bromomethyl)boronate** and its fragments.

Materials:

- **Diisopropyl(bromomethyl)boronate** sample

- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Volatile solvent (e.g., methanol or acetonitrile)
- Vials and syringes

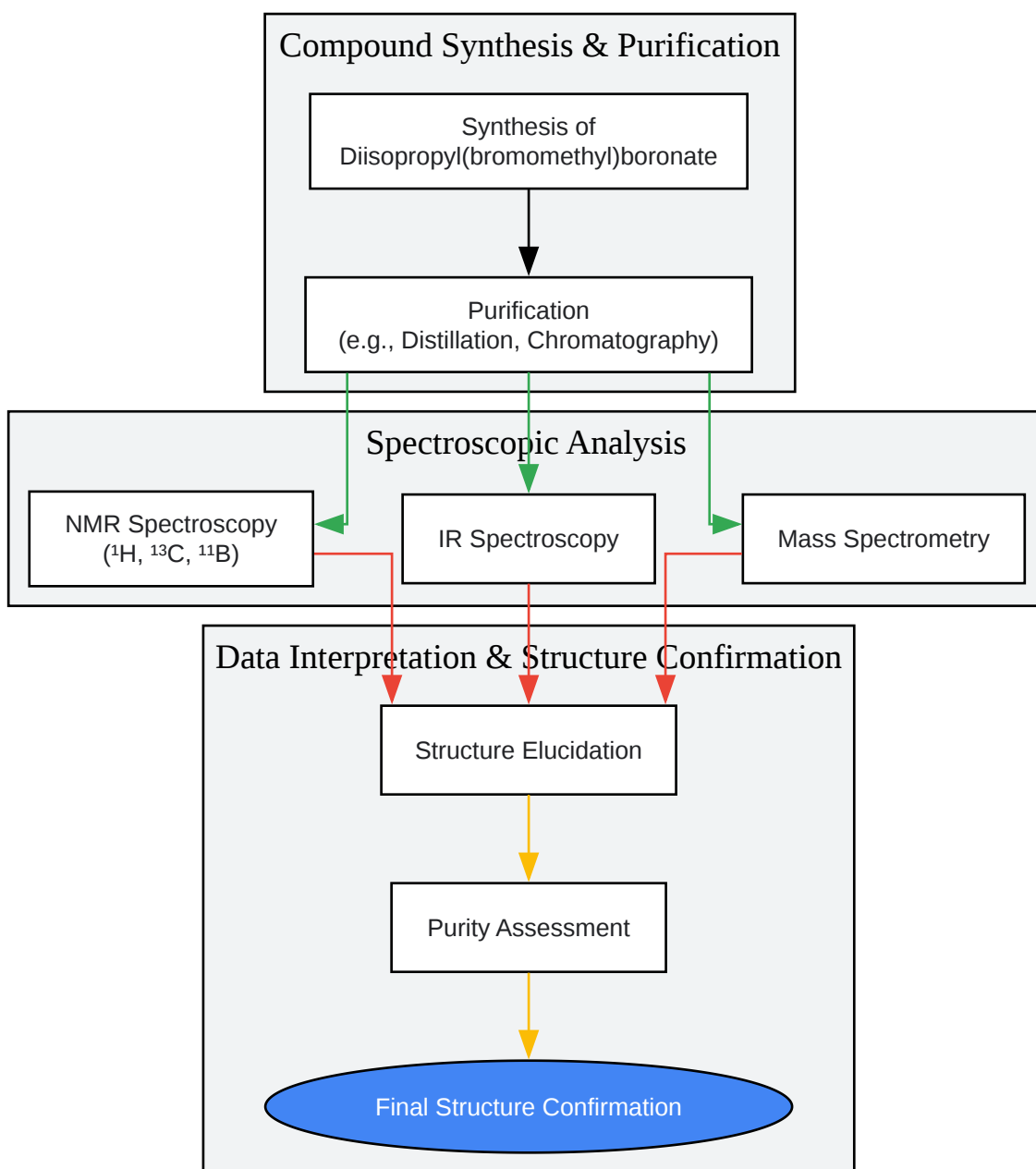
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **Diisopropyl(bromomethyl)boronate** sample in a volatile solvent. A typical concentration is in the range of 1-10 µg/mL.
 - Filter the sample solution if any particulate matter is present to avoid clogging the instrument.
- Instrument Setup:
 - Set the mass spectrometer to the desired ionization mode (positive or negative ion mode). For this compound, positive ion mode is likely to be more informative.
 - Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
- Data Acquisition:
 - Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak.

- Analyze the isotopic pattern, which will be characteristic for a bromine-containing compound.
- Propose structures for the major fragment ions.
- If high-resolution mass spectrometry is used, determine the elemental composition from the accurate mass measurement.

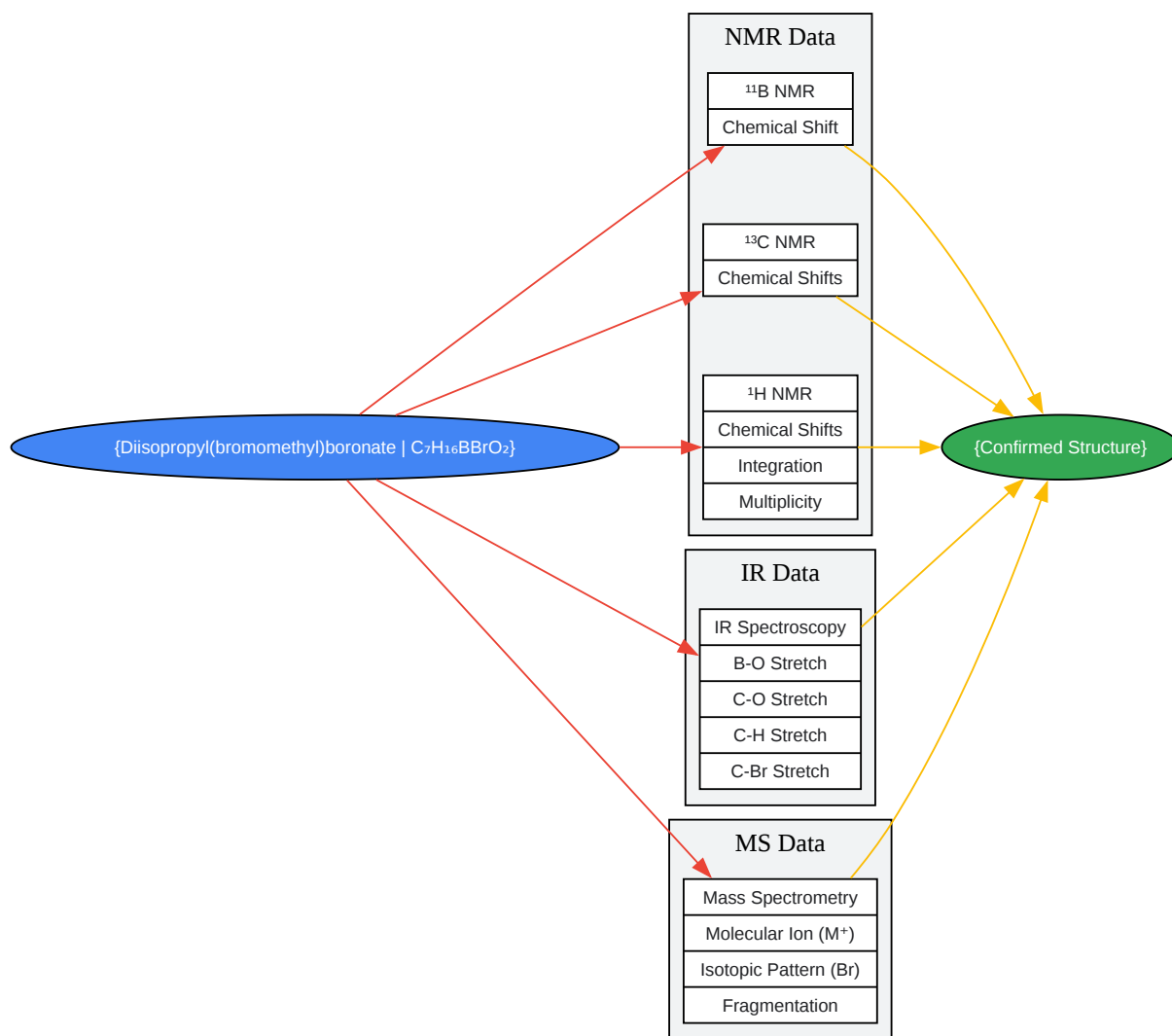
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.



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Caption: Integration of multimodal spectroscopic data for structural elucidation.

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References

- 1. Diisopropyl (Bromomethyl)boronate | C₇H₁₆BBrO₂ | CID 2762526 - PubChem [pubchem.ncbi.nlm.nih.gov]
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